molecular formula C21H27N3O7S B1208201 Bacampicillin CAS No. 50972-17-3

Bacampicillin

Cat. No.: B1208201
CAS No.: 50972-17-3
M. Wt: 465.5 g/mol
InChI Key: PFOLLRNADZZWEX-FFGRCDKISA-N
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Description

Bacampicillin: is a semi-synthetic penicillin antibiotic that serves as a prodrug of ampicillin. It is designed to improve the oral bioavailability of ampicillin, making it more effective when taken orally. This compound is rapidly hydrolyzed in the body to release ampicillin, which then exerts its antibacterial effects. This compound is used to treat a variety of bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections .

Mechanism of Action

Target of Action

Bacampicillin is a prodrug of ampicillin . Its primary target is the bacterial cell wall, specifically the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the bacteria’s survival and growth .

Mode of Action

This compound, after being absorbed, is hydrolyzed by esterases present in the intestinal wall, converting it into its active form, ampicillin . Ampicillin then exerts a bactericidal action by inhibiting the biosynthesis of cell wall mucopeptides . This inhibition occurs through the binding of ampicillin to the PBPs, disrupting the final stage of bacterial cell wall synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting the PBPs, this compound prevents the proper formation of the cell wall, leading to a weakened bacterial cell that is susceptible to osmotic lysis . This disruption in the cell wall synthesis pathway leads to the death of the bacterial cell .

Pharmacokinetics

This compound is rapidly absorbed following oral administration . During absorption from the gastrointestinal tract, it is hydrolyzed by esterases present in the intestinal wall into its active form, ampicillin . The bioavailability of this compound is high, with about 98% of the administered dose being absorbed . It is predominantly excreted via the kidneys, with about 73% of the administered dose being recovered in the urine .

Result of Action

The result of this compound’s action is the death of the bacterial cell. By inhibiting the synthesis of the bacterial cell wall, this compound weakens the cell, making it susceptible to osmotic lysis . This leads to the effective treatment of various bacterial infections, including respiratory tract infections, skin and subcutaneous tissue infections, urinary tract infections, and acute uncomplicated gonococcal urethritis .

Action Environment

The action of this compound is influenced by the presence of esterases in the intestinal wall, which are responsible for its conversion into the active form, ampicillin . Furthermore, the compound is stable in vitro at gastric pH and is hydrolyzed slowly to ampicillin at neutral pH but very rapidly in the presence of biological fluids . Therefore, the physiological environment in the gastrointestinal tract plays a crucial role in the activation and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Bacampicillin plays a crucial role in biochemical reactions by inhibiting the synthesis of bacterial cell walls. It is microbiologically inactive until it is hydrolyzed to ampicillin by esterases present in the intestinal wall. Ampicillin then exerts its bactericidal action by binding to penicillin-binding proteins (PBPs) and inhibiting the biosynthesis of cell wall mucopeptides . This interaction disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Cellular Effects

This compound, once converted to ampicillin, affects various types of cells and cellular processes. It primarily targets bacterial cells, inhibiting their growth and proliferation. The compound interferes with cell signaling pathways and gene expression related to cell wall synthesis. By inhibiting PBPs, this compound disrupts the normal function of bacterial cells, leading to their death . It does not significantly affect human cells, as human cells lack the PBPs targeted by ampicillin.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to ampicillin, which then binds to PBPs on the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, preventing the formation of cross-links in the bacterial cell wall. As a result, the cell wall becomes weak and unable to withstand osmotic pressure, leading to cell lysis . This compound’s action is bactericidal, meaning it kills bacteria rather than merely inhibiting their growth.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows rapid absorption and conversion to ampicillin, with peak serum levels occurring within 45 minutes to 1 hour after administration . The pharmacokinetics of this compound and ampicillin are virtually identical in the period 2.5 to 8 hours after ingestion . This compound is stable at gastric pH but is rapidly hydrolyzed to ampicillin in the presence of biological fluids . Long-term effects on cellular function have not been extensively studied, but the rapid conversion to ampicillin suggests that its effects are primarily short-term.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Higher doses result in higher serum concentrations of ampicillin, leading to more effective bacterial eradication . Excessive doses can lead to toxic effects, such as nephrotoxicity and gastrointestinal discomfort . The therapeutic window for this compound is relatively wide, but careful dosing is necessary to avoid adverse effects.

Metabolic Pathways

This compound is rapidly hydrolyzed to ampicillin by nonspecific esterases present in the intestinal wall and serum . Ampicillin is then metabolized and excreted primarily through the kidneys. The metabolic pathway involves the conversion of this compound to ampicillin, which is then further metabolized to inactive metabolites and excreted in the urine .

Transport and Distribution

This compound is absorbed more rapidly than ampicillin, with peak absorption occurring within 45 minutes to 1 hour after administration . It is distributed widely in the body, with higher concentrations found in tissues such as the kidney, liver, and spleen . This compound is also found in bodily secretions such as saliva, tears, and bronchial secretions . The compound is transported in the bloodstream and rapidly converted to ampicillin, which is then distributed to various tissues.

Subcellular Localization

This compound is rapidly hydrolyzed to ampicillin in the presence of biological fluids, and no unchanged this compound is detected in the blood after oral administration . Ampicillin is distributed to various subcellular compartments, including the cytoplasm and cell wall of bacterial cells. The targeting of PBPs ensures that ampicillin exerts its bactericidal effects at the site of cell wall synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bacampicillin is synthesized through the esterification of ampicillin. The process involves the reaction of ampicillin with ethyl chloroformate and acetaldehyde to form the mixed carbonate ester. This intermediate is then reduced using hydrogen and a suitable catalyst to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Bacampicillin undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bacampicillin is used in research to study the synthesis and reactivity of penicillin derivatives. It serves as a model compound for developing new antibiotics with improved properties .

Biology: In biological research, this compound is used to investigate the mechanisms of bacterial resistance and the efficacy of penicillin antibiotics. It helps in understanding how bacteria interact with antibiotics and develop resistance .

Medicine: this compound is extensively used in clinical research to evaluate its effectiveness in treating various bacterial infections. It is also studied for its pharmacokinetics and pharmacodynamics to optimize dosing regimens .

Industry: In the pharmaceutical industry, this compound is used as a reference compound for quality control and standardization of penicillin antibiotics. It is also employed in the development of new formulations and delivery systems .

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its improved oral bioavailability compared to ampicillin. This makes it more effective for oral administration, providing better therapeutic outcomes for patients .

Properties

IUPAC Name

1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O7S/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25)/t11?,13-,14-,15+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOLLRNADZZWEX-FFGRCDKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=CC=C3)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37661-08-8 (mono-hydrochloride)
Record name Bacampicillin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050972173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2048030
Record name Bacampicillin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bacampicillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015540
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.23e-01 g/L
Record name Bacampicillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015540
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

During absorption from the gastrointestinal tract, bacampicillin is hydrolyzed by esterases present in the intestinal wall. It is microbiologically active as ampicillin, and exerts a bactericidal action through the inhibition of the biosynthesis of cell wall mucopeptides.
Record name Bacampicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01602
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CAS No.

50972-17-3
Record name Bacampicillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50972-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bacampicillin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050972173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bacampicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01602
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bacampicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BACAMPICILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GM2J22278
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Bacampicillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015540
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

171-176
Record name Bacampicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01602
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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